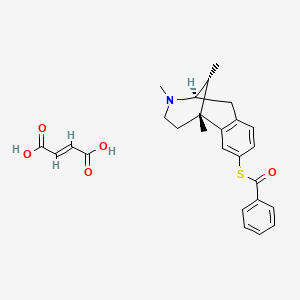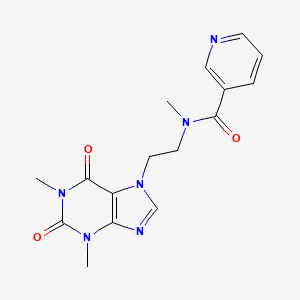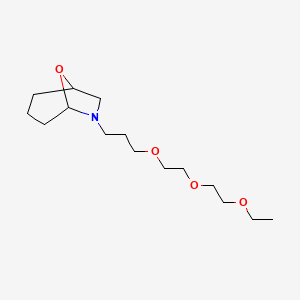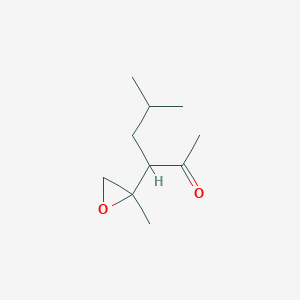phosphanium chloride CAS No. 65787-87-3](/img/structure/B14461970.png)
[(Hexyloxy)methyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexyloxy)methylphosphanium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a crystalline powder that is white to almost white in color. This compound is known for its role as a phase transfer catalyst and its application in various organic synthesis reactions, particularly the Wittig reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hexyloxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the following steps:
Reactants: Triphenylphosphine and hexyl chloromethyl ether.
Solvent: Anhydrous acetone.
Conditions: The reaction is carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at 37°C for 3 hours, followed by a gradual increase in temperature to 47°C over 1 hour. The reaction is then continued at this temperature for an additional 3 hours.
Industrial Production Methods
Industrial production of (Hexyloxy)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically packaged in various quantities ranging from small laboratory-scale amounts to bulk industrial quantities .
Análisis De Reacciones Químicas
Types of Reactions
(Hexyloxy)methylphosphanium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Wittig Reactions: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Strong Bases: Reagents such as sodium hydride or potassium tert-butoxide are commonly used to deprotonate the phosphonium salt, generating the reactive ylide intermediate.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products
Aplicaciones Científicas De Investigación
(Hexyloxy)methylphosphanium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: It is used in the synthesis of antiviral and antitumor agents, such as cephalotaxine and taxol derivatives.
Material Science: It serves as a phase transfer catalyst in the preparation of advanced materials and liquid crystals.
Mecanismo De Acción
The mechanism of action of (Hexyloxy)methylphosphanium chloride primarily involves its role as a phase transfer catalyst and its ability to form ylides. In the Wittig reaction, the compound reacts with strong bases to form a ylide, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the intermediate ylide species .
Comparación Con Compuestos Similares
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxymethyl)triphenylphosphonium chloride
- (Butoxymethyl)triphenylphosphonium chloride
Uniqueness
(Hexyloxy)methylphosphanium chloride is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
65787-87-3 |
|---|---|
Fórmula molecular |
C25H30ClOP |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
hexoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C25H30OP.ClH/c1-2-3-4-14-21-26-22-27(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,2-4,14,21-22H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FORUJTUQQFTYMS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


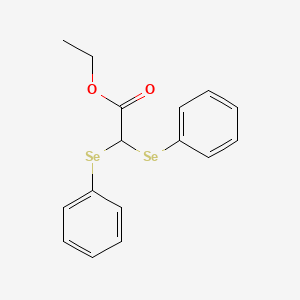
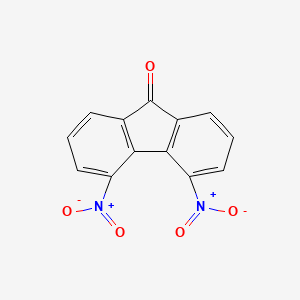

![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
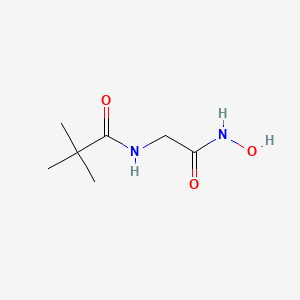
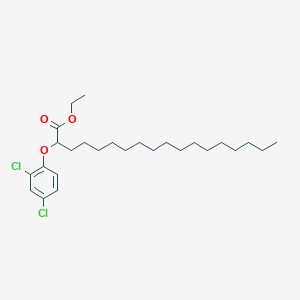
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
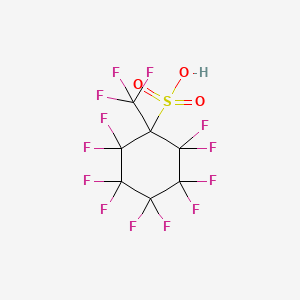
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
